molecular weight and formula of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide
molecular weight and formula of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide
An In-Depth Technical Guide to the Physicochemical Profiling and Synthesis of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide
Executive Summary As a Senior Application Scientist overseeing high-throughput screening (HTS) and fragment-based drug discovery (FBDD) pipelines, I frequently encounter privileged scaffolds that serve as the backbone for novel therapeutics. The compound 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide (CAS: 853330-37-7) is a prime example of such a scaffold[1]. While primarily utilized as a high-value screening library compound, its structural architecture—a di-substituted furan core—is highly representative of biologically active furan-2-carboxamides known for their antimicrobial, anti-biofilm, and microtubule-stabilizing properties[2],[3],[4]. This whitepaper provides an authoritative breakdown of its physicochemical properties, structural rationale, and a self-validating synthetic methodology designed for high-yield library generation.
Structural and Physicochemical Properties
Before integrating any compound into a screening library, it is critical to evaluate its physicochemical parameters to ensure it aligns with Lipinski’s Rule of Five for oral bioavailability. The quantitative data for 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide confirms its status as an ideal lead-like molecule[1].
| Property | Value | Rationale / Implication |
| Chemical Name | 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide | Standard IUPAC nomenclature. |
| Molecular Formula | C16H16ClNO2 | Indicates a balanced carbon-to-heteroatom ratio[1]. |
| Molecular Weight | 289.764 g/mol | Well below the 500 Da threshold, allowing room for late-stage functionalization[1]. |
| CAS Number | 853330-37-7 | Unique identifier for library procurement and tracking[1]. |
| Hydrogen Bond Donors (HBD) | 1 | Provided by the secondary amide nitrogen; optimal for target binding. |
| Hydrogen Bond Acceptors (HBA) | 2 | Provided by the furan oxygen and carbonyl oxygen. |
| Rotatable Bonds | 3 | Low conformational flexibility minimizes entropic penalty upon target binding. |
| Rule of 5 Compliance | Yes (0 Violations) | Highly predictive of favorable pharmacokinetic (PK) properties. |
Mechanistic Role in Drug Discovery: The Furan-2-Carboxamide Scaffold
In medicinal chemistry, the furan-2-carboxamide moiety is a well-documented privileged scaffold[2]. The furan ring acts as a rigid, planar linker that projects substituents at the 2- and 5-positions into distinct spatial vectors.
For 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide, the 2-chlorophenyl group provides a bulky, lipophilic shield that can occupy deep hydrophobic pockets, while the chlorine atom introduces a specific electrostatic dipole and potential halogen-bonding capabilities. Conversely, the N-cyclopentyl group offers a flexible, aliphatic ring that can induce fit into secondary lipophilic binding sites[2]. Similar structural motifs have been successfully deployed as microtubule stabilizing agents to induce mitotic arrest in cancer cells[3], and as anti-quorum sensing agents targeting LasR in Pseudomonas aeruginosa biofilms[4].
Fig 1: Pharmacophore model of 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide illustrating modular binding regions.
Self-Validating Synthetic Methodology
To synthesize this compound reliably, we utilize a standard amide coupling strategy starting from the commercially available precursor, 5-(2-chlorophenyl)-2-furoic acid (CAS: 41019-43-6)[5].
As an Application Scientist, I mandate protocols that are self-validating. This means the workflow is designed such that the physical properties of the starting materials dictate the purification logic. If the reaction fails, the workup inherently separates the unreacted components, allowing for immediate diagnostic feedback via LC-MS.
Step-by-Step Protocol: HATU-Mediated Amide Coupling
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Activation: Dissolve 1.0 equivalent (eq) of 5-(2-chlorophenyl)-2-furoic acid in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert nitrogen atmosphere. Cool the solution to 0°C.
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Coupling Reagent Addition: Add 1.2 eq of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: HATU is selected over EDC/HOBt due to its superior kinetics, which minimizes the risk of epimerization or degradation of the electron-rich furan core. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, driving the formation of the active ester.
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Amine Addition: After 15 minutes of activation, add 1.2 eq of cyclopentylamine dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Targeted Workup (The Self-Validating Step):
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Quench the reaction with distilled water and extract with Ethyl Acetate (EtOAc).
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Acid Wash: Wash the organic layer with 1M HCl. Causality: Cyclopentylamine has a high pKa (~10.7). The acidic wash protonates any unreacted amine, forcing it into the aqueous waste layer.
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Base Wash: Wash the organic layer with Saturated NaHCO3. Causality: The starting furoic acid has a low pKa (~3.5). The basic wash deprotonates unreacted acid and removes acidic HATU byproducts (like HOAt) into the aqueous layer.
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Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes:EtOAc gradient).
Fig 2: Self-validating synthetic workflow for 5-(2-chlorophenyl)-N-cyclopentyl-2-furamide.
Analytical Characterization Standards
To confirm the integrity of the synthesized batch before deployment in biological assays, the following analytical signatures must be verified:
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LC-MS (ESI+): The expected exact mass is ~289.09 Da. The mass spectrum must yield a dominant pseudomolecular ion peak at m/z 290.1 [M+H]+ . A secondary isotope peak at m/z 292.1 (approx. 33% intensity) must be present, confirming the presence of the single chlorine atom (35Cl / 37Cl isotopic distribution).
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1H NMR (400 MHz, DMSO-d6): Expected diagnostic peaks include a broad doublet (~8.0-8.5 ppm) corresponding to the secondary amide proton (N-H), which integrates to 1H and is heavily split by the adjacent chiral-center-like proton of the cyclopentyl ring. The furan protons will appear as two distinct doublets in the aromatic region (~7.0-7.5 ppm), while the cyclopentyl aliphatic protons will present as a multiplet cluster between 1.4 and 2.0 ppm.
References
Sources
- 1. T1145 | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-(2-CHLOROPHENYL)-2-FUROIC ACID [drugs.ncats.io]
